6-(2,5-Dichlorophenyl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(2,5-Dichlorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that contains both pyrimidine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dichlorophenyl)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Phenyl Group: The phenyl group with chlorine substituents can be introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dichlorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Coupling Reactions: The pyrimidine ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-(2,5-Dichlorophenyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 6-(2,5-Dichlorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of chlorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(2,5-Dichlorophenyl)pyrimidine-4-carboxylic acid is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its reactivity and binding properties. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and materials.
Properties
Molecular Formula |
C11H6Cl2N2O2 |
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Molecular Weight |
269.08 g/mol |
IUPAC Name |
6-(2,5-dichlorophenyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-6-1-2-8(13)7(3-6)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17) |
InChI Key |
KVIBEAOGYYHBCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)C(=O)O)Cl |
Origin of Product |
United States |
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